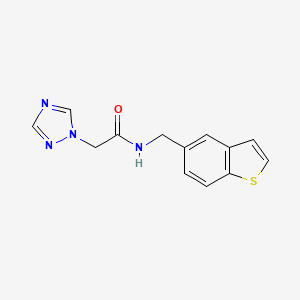
4-butyl-N-2-pyrimidinylcyclohexanecarboxamide
Übersicht
Beschreibung
4-butyl-N-2-pyrimidinylcyclohexanecarboxamide, also known as BPH-1358, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of cyclohexanecarboxamide derivatives and has shown promising results in various research studies.
Wirkmechanismus
The exact mechanism of action of 4-butyl-N-2-pyrimidinylcyclohexanecarboxamide is not fully understood. However, it is believed to work by inhibiting various pathways involved in the development and progression of diseases. In cancer cells, 4-butyl-N-2-pyrimidinylcyclohexanecarboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. In diabetic models, 4-butyl-N-2-pyrimidinylcyclohexanecarboxamide has been found to regulate glucose metabolism by activating the AMPK pathway. It also exhibits neuroprotective effects by modulating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
4-butyl-N-2-pyrimidinylcyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. It also reduces the expression of various oncogenes and increases the expression of tumor suppressor genes. In diabetic models, 4-butyl-N-2-pyrimidinylcyclohexanecarboxamide regulates glucose metabolism by increasing glucose uptake and improving insulin sensitivity. It also reduces oxidative stress and inflammation. In neurodegenerative models, 4-butyl-N-2-pyrimidinylcyclohexanecarboxamide exhibits neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-butyl-N-2-pyrimidinylcyclohexanecarboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-butyl-N-2-pyrimidinylcyclohexanecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-butyl-N-2-pyrimidinylcyclohexanecarboxamide. One potential area of research is the development of more effective formulations for in vivo administration. Another area of research is the identification of additional pathways and targets that 4-butyl-N-2-pyrimidinylcyclohexanecarboxamide may modulate. This could lead to the development of new therapeutic applications for the compound. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-butyl-N-2-pyrimidinylcyclohexanecarboxamide in humans.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-2-pyrimidinylcyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits antidiabetic activity by regulating glucose metabolism. In addition, 4-butyl-N-2-pyrimidinylcyclohexanecarboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-butyl-N-pyrimidin-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-3-5-12-6-8-13(9-7-12)14(19)18-15-16-10-4-11-17-15/h4,10-13H,2-3,5-9H2,1H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXULECRHMYOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5785813 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-4-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4884779.png)
![ethyl N-({4,6-dimethyl-3-[(phenylacetyl)amino]thieno[2,3-b]pyridin-2-yl}carbonyl)glycinate](/img/structure/B4884789.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B4884809.png)
![1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4884824.png)


![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4884863.png)
![2-(4-biphenylyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4884869.png)
![4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4884875.png)
![1-[4-(2-ethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4884883.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4884905.png)
